molecular formula C8H13F2NO2 B2655720 1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid CAS No. 1955558-05-0

1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B2655720
CAS No.: 1955558-05-0
M. Wt: 193.194
InChI Key: RFFBTRJCJIMMRO-UHFFFAOYSA-N
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Description

1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C8H13F2NO2 and a molecular weight of 193.19 g/mol . This compound is characterized by the presence of an amino group, a difluoromethyl group, and a carboxylic acid group attached to a cyclohexane ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring structure through a series of cyclization reactions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethyl bromide under specific reaction conditions.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The difluoromethyl group can enhance the compound’s stability and binding affinity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:

The unique combination of the amino, difluoromethyl, and carboxylic acid groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c9-6(10)5-1-3-8(11,4-2-5)7(12)13/h5-6H,1-4,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFBTRJCJIMMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)F)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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